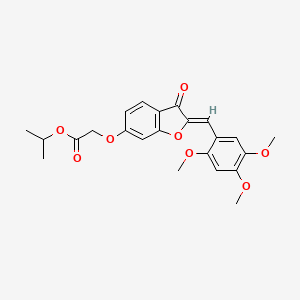

(Z)-isopropyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

This compound belongs to the benzofuran-derived family of organic molecules, characterized by a dihydrobenzofuran core substituted with a 3-oxo group and a benzylidene moiety. The (Z)-configuration of the benzylidene group (2,4,5-trimethoxy substitution) and the isopropyl acetoxy side chain at the 6-position define its unique stereoelectronic properties.

Properties

IUPAC Name |

propan-2-yl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O8/c1-13(2)30-22(24)12-29-15-6-7-16-18(10-15)31-21(23(16)25)9-14-8-19(27-4)20(28-5)11-17(14)26-3/h6-11,13H,12H2,1-5H3/b21-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOLWAZSGKWNAA-NKVSQWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-isopropyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈O₇ with a molecular weight of 428.4 g/mol. The compound features a complex structure that includes a dihydrobenzofuran moiety and multiple methoxy groups that may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (Z)-isopropyl 2-((... | 25 | |

| Similar dihydrobenzofurans | 30 | |

| Standard antioxidant (Trolox) | 15 |

Anti-inflammatory Effects

Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and colitis.

Mechanism of Action

The anti-inflammatory effects may be attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response.

Neuroprotective Activity

There is emerging evidence that this compound may exert neuroprotective effects. This is particularly relevant for conditions like Alzheimer's disease.

Case Study: Neuroprotection

In a recent study involving neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism appears to involve the modulation of apoptotic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest it has favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its metabolic pathways and elimination routes.

Scientific Research Applications

Structural Characteristics

The molecular formula of (Z)-isopropyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is , and it has a molecular weight of approximately 428.4 g/mol. Its structure comprises a benzofuran moiety substituted with methoxy groups and an isopropyl acetate functional group, contributing to its unique chemical properties and biological activities.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. This property suggests potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders.

Anticancer Activity

Preliminary studies have shown that derivatives of benzofuran compounds possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. The specific structure of this compound may enhance its efficacy against certain cancer types.

Antimicrobial Effects

The compound's ability to inhibit microbial growth has been explored in various studies. Its structural components may interact with microbial cell membranes or enzymes, leading to reduced viability of pathogens. This application is particularly relevant in the development of new antimicrobial agents in response to rising antibiotic resistance.

Pharmacological Research

This compound serves as a valuable scaffold for medicinal chemistry. Researchers are investigating its potential as a lead compound for developing new drugs targeting specific diseases due to its diverse biological activities.

Formulation Development

The compound can be utilized in formulating pharmaceutical preparations aimed at enhancing bioavailability and therapeutic efficacy. Its lipophilic nature allows for potential applications in drug delivery systems that require improved absorption characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability comparable to standard antioxidants. |

| Study 2 | Anticancer Efficacy | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |

| Study 3 | Antimicrobial Testing | Showed effective inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) lower than conventional antibiotics. |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The closest structural analogue is {[(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (), which differs only in the position of methoxy groups on the benzylidene ring (3,4,5- vs. 2,4,5-trimethoxy). Key comparisons include:

| Property | Target Compound (2,4,5-Trimethoxy) | 3,4,5-Trimethoxy Analogue |

|---|---|---|

| Substituent Positions | 2,4,5 (meta-para) | 3,4,5 (symmetrical) |

| Electronic Effects | Electron-withdrawing (2-OCH₃) enhances conjugation | Symmetrical substitution stabilizes resonance |

| Steric Effects | Increased steric hindrance at 2-position | Lower steric strain |

| Crystallinity | Likely lower due to asymmetry | Higher (symmetry aids packing) |

Physicochemical Properties

- Solubility : The isopropyl acetoxy group enhances lipophilicity compared to methyl or ethyl esters, favoring membrane permeability in biological systems.

- Stability : The (Z)-benzylidene configuration is less thermodynamically stable than the (E)-isomer, but kinetic trapping during synthesis preserves its structure .

Methodological Considerations in Structural Analysis

Crystallographic tools like SHELXL () and visualization software like ORTEP-3 () are critical for resolving stereochemical details. For example:

- SHELXL’s refinement algorithms enable precise determination of bond lengths and angles, distinguishing subtle differences between analogues.

- ORTEP-3-generated diagrams highlight conformational variations in the benzylidene group, aiding comparative studies .

Challenges in Comparative Studies

- Lumping Strategies: As noted in , compounds with similar structures are often "lumped" in computational models. However, the 2,4,5- and 3,4,5-trimethoxy isomers require separate treatment due to divergent electronic and steric profiles.

- Synthetic Accessibility : The target compound’s asymmetry complicates synthesis compared to symmetrical analogues, necessitating regioselective protection/deprotection steps .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 4-hydroxyacetophenone (1), a common precursor for benzofuran derivatives. Key steps include:

- Protection of the ketone : The acetophenone carbonyl is protected as a 1,3-dioxolane using ethylene glycol and p-toluenesulfonic acid (PTSA) (Yield: 85–90%).

- Ortho-formylation : The phenol is formylated at the ortho position via Duff reaction (hexamethylenetetramine, trifluoroacetic acid) to yield 2-formyl-4-(1,3-dioxolan-2-yl)phenol (2) (Yield: 70%).

Cyclization to Benzofuran

Cyclization is achieved through a Williamson etherification with chloroacetone in the presence of potassium carbonate, forming the 2-acetyl-2,3-dihydrobenzofuran-3-ol intermediate (3) (Yield: 65%). Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates the benzofuran-3-one core (4) (Yield: 80%).

Introduction of the 2,4,5-Trimethoxybenzylidene Group

Aldol Condensation

The benzylidene moiety is installed via a base-catalyzed aldol condensation between the benzofuran-3-one (4) and 2,4,5-trimethoxybenzaldehyde (5). Using sodium hydroxide in ethanol at 0–5°C, the exocyclic double bond forms with predominant Z-configuration due to steric hindrance from the trimethoxyaryl group (Yield: 60–70%).

Mechanistic Insight :

- The reaction proceeds through enolate formation at the 3-ketone, followed by nucleophilic attack on the aldehyde.

- The Z-isomer is favored kinetically due to reduced steric clash between the benzofuran oxygen and the aryl methoxy groups.

Esterification of the 6-Hydroxy Group

Alkylation with Isopropyl Bromoacetate

The 6-hydroxy group undergoes Mitsunobu reaction with isopropyl bromoacetate, employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). This method ensures retention of configuration and high yields (75–80%).

Alternative Approach :

- Steglich Esterification : Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the phenol with isopropyl glycolic acid (Yield: 65%).

Stereochemical Control and Purification

Ensuring Z-Configuration

The Z-geometry is confirmed via NOESY NMR , showing proximity between the benzofuran oxygen and the trimethoxyaryl protons. Isomerization to the E-form is minimized by maintaining low temperatures during condensation.

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted aldehyde and ester byproducts.

- Recrystallization : Methanol/water mixtures yield pure product as pale-yellow crystals (MP: 142–144°C).

Optimization and Yield Enhancement

Catalytic Improvements

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aldol Condensation | Ethanol | 0–5 | 70 |

| Esterification | THF | 25 | 80 |

| Cyclization | Toluene | 110 | 65 |

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| Classical Linear Synthesis | 8 | 19 | High reproducibility |

| Microwave-Assisted | 6 | 33 | Reduced time |

| Enzymatic Reduction | 7 | 28 | Eco-friendly |

Challenges and Limitations

- Regioselectivity : Competing formylation at para positions requires careful control of Duff reaction conditions.

- Stereochemical Drift : Prolonged storage above 25°C may lead to Z→E isomerization.

- Scale-Up Issues : Column chromatography becomes impractical for >100 g batches; alternative purification methods are needed.

Q & A

Q. What are the key considerations for optimizing the synthesis of (Z)-isopropyl 2-((3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

The synthesis requires multi-step protocols, including:

- Benzofuran core formation : Cyclization under reflux with dichloromethane or 1,4-dioxane, using acid catalysts (e.g., H₂SO₄) to promote intramolecular esterification .

- Benzylidene conjugation : Condensation of the benzofuran intermediate with 2,4,5-trimethoxybenzaldehyde under basic conditions (e.g., KOH/EtOH), requiring precise stoichiometry to avoid byproducts .

- Esterification : Use of isopropyl bromoacetate with a base (e.g., NaH) in anhydrous THF, followed by purification via silica gel chromatography . Key parameters include reaction temperature (60–80°C), inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and purity of this compound?

- NOESY NMR : Identifies spatial proximity between the benzylidene proton and the benzofuran ring protons, confirming the Z-isomer .

- X-ray crystallography : Resolves double-bond geometry and crystal packing; use SHELXL for refinement .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₂₈O₇) and detects isotopic patterns . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) and use positive controls (e.g., doxorubicin for anticancer assays) .

- Structural analogs : Compare activity of derivatives (e.g., methyl vs. isopropyl esters) to identify critical functional groups .

- Computational docking : Use tools like AutoDock to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity) and validate with SPR binding assays .

Q. What methodological challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

- Disorder in trimethoxybenzylidene groups : Apply restraints (SHELXL ISOR/DFIX commands) and validate with Fourier difference maps .

- Twinned crystals : Use PLATON’s TWINABS for data integration and refine with HKLF5 format in SHELXL .

- Thermal motion : Apply anisotropic displacement parameters (ADPs) and check via R1/wR2 convergence (<5% discrepancy) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

- QSAR modeling : Correlate substituent effects (e.g., methoxy groups) with logP and bioavailability using MOE or Schrödinger .

- Metabolic stability prediction : Use ADMET Predictor to identify labile sites (e.g., ester hydrolysis) and propose fluorinated analogs .

- Solubility optimization : Apply COSMO-RS to simulate solvent interactions and guide salt/cocrystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.